molecular formula C4H12ClNS B2800628 4-Aminobutane-2-thiol hydrochloride CAS No. 870-66-6

4-Aminobutane-2-thiol hydrochloride

Cat. No.: B2800628
CAS No.: 870-66-6
M. Wt: 141.66
InChI Key: LMERDCNACHETAT-UHFFFAOYSA-N
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Description

4-Aminobutane-2-thiol hydrochloride is a chemical compound with the molecular formula C4H11NS·HCl and a molecular weight of 141.66 g/mol . It is a thiol derivative, characterized by the presence of both an amino group and a thiol group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobutane-2-thiol hydrochloride typically involves the reaction of 4-aminobutan-2-one with hydrogen sulfide in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired thiol compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process that includes the initial synthesis of the intermediate compounds, followed by purification and conversion to the hydrochloride salt. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Aminobutane-2-thiol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, primary amines from reduction, and substituted amines from nucleophilic substitution .

Scientific Research Applications

4-Aminobutane-2-thiol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Aminobutane-2-thiol hydrochloride involves its ability to participate in thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems. The compound can interact with various molecular targets, including enzymes and proteins, modulating their activity through the formation and breaking of disulfide bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Aminobutane-2-thiol hydrochloride include:

Uniqueness

This compound is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-aminobutane-2-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMERDCNACHETAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870-66-6
Record name 4-aminobutane-2-thiol hydrochloride
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